2-Cyclopropyl-1,1,1-trifluoropropan-2-ol
Overview
Description
2-Cyclopropyl-1,1,1-trifluoropropan-2-ol is a fluorinated organic compound characterized by a trifluoromethyl group and a cyclopropyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol typically involves the fluorination of cyclopropylpropanol derivatives. One common method is the reaction of cyclopropylmethyl ketone with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors and equipment designed to handle fluorine-containing compounds safely. The process must be carefully controlled to avoid the formation of unwanted byproducts and to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives of the compound.
Scientific Research Applications
2-Cyclopropyl-1,1,1-trifluoropropan-2-ol has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and fluorinated solvents.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
2-Cyclopropyl-1,1,1-trifluoropropan-2-ol is unique due to its combination of a cyclopropyl group and a trifluoromethyl group. Similar compounds include:
1,1,1-Trifluoro-2-propanol: This compound lacks the cyclopropyl group and has different chemical properties.
2-Cyclopropyl-1,1,1,1,1-pentafluoropropan-2-ol: This compound has an additional fluorine atom compared to this compound, leading to different reactivity and applications.
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Properties
IUPAC Name |
2-cyclopropyl-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-5(10,4-2-3-4)6(7,8)9/h4,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXLTIFFBZPYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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